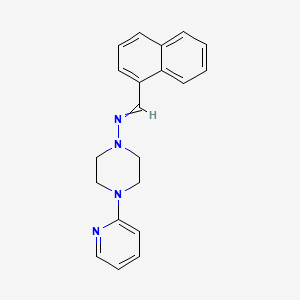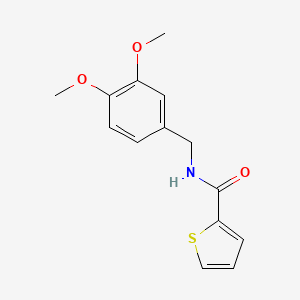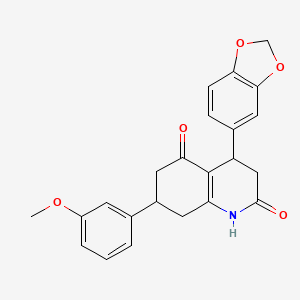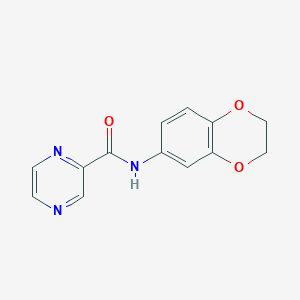
1-ethoxy-3-methyl-2(1H)-quinoxalinone 4-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethoxy-3-methyl-2(1H)-quinoxalinone 4-oxide is a useful research compound. Its molecular formula is C11H12N2O3 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 220.08479225 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Properties
Quinoxaline Derivatives and Their Reactions : Research by Ahmed et al. (1987) explored the reactions of quinoxaline 1,4-dioxide derivatives, including compounds similar to 1-ethoxy-3-methyl-2(1H)-quinoxalinone 4-oxide. They reported on the novel rearrangements of these derivatives under specific conditions, proposing mechanisms for these chemical transformations (Ahmed et al., 1987).
Corrosion Inhibition : Tazouti et al. (2016) investigated the inhibition effects of quinoxalinone derivatives, including compounds structurally similar to this compound, on mild steel corrosion in acidic media. Their findings highlight the potential use of these compounds as corrosion inhibitors (Tazouti et al., 2016).
Thermochemical Studies : Gomes et al. (2009) conducted experimental thermochemical studies on mono-N-oxides derived from quinoxaline, including derivatives similar to this compound. They focused on determining the enthalpies of formation and NO bond dissociation enthalpies, providing valuable data for understanding the compound's thermodynamic properties (Gomes et al., 2009).
Antibacterial Applications : Asghari et al. (2014) synthesized pyranoquinoline derivatives, structurally related to this compound, and evaluated their antibacterial activity. The results indicated moderate effectiveness against bacterial growth, suggesting potential applications in the field of antibacterial agents (Asghari et al., 2014).
Antituberculosis Agents : A study by Jaso et al. (2005) synthesized new quinoxaline derivatives and evaluated them as antituberculosis agents. They found that specific substitutions on the quinoxaline nucleus significantly affected the compounds' antituberculosis activity, highlighting the potential medicinal applications of these derivatives (Jaso et al., 2005).
Photoreactive Properties : Ide et al. (1977) investigated the photoreaction of quinoline N-oxide and 2(1H)-quinolinone derivatives, closely related to this compound, in propionic acid. This study contributes to understanding the photoreactive properties of quinoxaline derivatives (Ide et al., 1977).
Eigenschaften
IUPAC Name |
1-ethoxy-3-methyl-4-oxidoquinoxalin-4-ium-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-13-10-7-5-4-6-9(10)12(15)8(2)11(13)14/h4-7H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSLZGPONLCARCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON1C2=CC=CC=C2[N+](=C(C1=O)C)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(1,3-BENZODIOXOL-5-YLMETHYLENE)HYDRAZINO]-N~1~-(4-CHLOROPHENYL)-4-OXOBUTANAMIDE](/img/structure/B5572892.png)
![2-[(2-methoxybenzyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5572895.png)
![2-{[3-(2-METHYLALLYL)-4-OXO-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE](/img/structure/B5572902.png)
![4-{[4-(2,4-dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5572910.png)
![2-{[1,1'-BIPHENYL]-4-YLOXY}-N-(4-FLUOROPHENYL)ACETAMIDE](/img/structure/B5572915.png)

![17-thia-2,9,11,12,14,15-hexazatetracyclo[8.7.0.03,8.012,16]heptadeca-1,3,5,7,9,13,15-heptaene](/img/structure/B5572925.png)

![8-ethyl-3,3-dimethyl-6-[(tetrahydro-2-furanylmethyl)amino]-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5572950.png)


![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(3-bromobenzyl)thio]acetohydrazide](/img/structure/B5572965.png)
![3-{[(2-fluoroethyl)amino]sulfonyl}-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B5572977.png)
